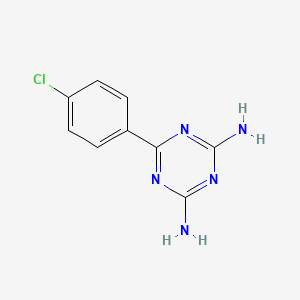

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMAVICRSKFCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274676 | |

| Record name | 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4514-53-8 | |

| Record name | 4514-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-chlorphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine and its Pharmacologically Significant Analogue, Cycloguanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of compounds based on the 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine scaffold. A critical point of clarification is addressed herein: while the formal IUPAC name refers to a specific chemical intermediate, the vast majority of biomedical research interest lies in its close structural analogue, Cycloguanil , the active metabolite of the antimalarial pro-drug proguanil. This document will focus primarily on Cycloguanil, detailing its nomenclature, physicochemical properties, synthesis, mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, and its pivotal role in antimalarial therapy. We will explore key experimental protocols for its evaluation and present data relevant to drug development professionals.

Nomenclature: Resolving the Chemical Identity

A precise understanding of nomenclature is critical for scientific accuracy. The query "this compound" corresponds to a distinct chemical entity, while the pharmacologically active antimalarial agent is Cycloguanil.

-

This compound : This is the formal IUPAC name for the compound with the chemical formula C₉H₈ClN₅ and CAS Number 4514-53-8[1][2]. It is also known as 4'-chlorobenzoguanamine[2]. This molecule serves primarily as a chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals rather than as an active therapeutic agent itself[3].

-

Cycloguanil : This is the common name for the active metabolite of the drug proguanil[4][5]. Its formal IUPAC name is 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine [4]. Due to the dihydro nature of the triazine ring, it is also systematically named 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine[5][6][7]. Cycloguanil is the molecule of significant interest in drug development and is classified as a dihydrofolate reductase (DHFR) inhibitor[4][5].

For the remainder of this guide, the focus will be on Cycloguanil due to its established biological activity and relevance to the target audience.

Table 1: Physicochemical Properties of Cycloguanil

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | [4] |

| Synonyms | Cycloguanyl, Chlorguanide Triazine, CGT | [5][6] |

| CAS Number | 516-21-2 | [4][5] |

| Molecular Formula | C₁₁H₁₄ClN₅ | [7] |

| Molecular Weight | 251.72 g/mol | [7] |

| Appearance | White Powder | [8] (by analogy) |

| InChI Key | QMNFFXRFOJIOKZ-UHFFFAOYSA-N | [4] |

Synthesis and Metabolic Generation

Cycloguanil is not typically administered directly; it is formed in vivo through the metabolism of its parent pro-drug, proguanil. This metabolic conversion is a critical aspect of its pharmacology.

Metabolic Pathway

Proguanil is metabolized primarily in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A isoforms[6]. This process involves an oxidative cyclization of the biguanide side chain of proguanil to form the dihydrotriazine ring of Cycloguanil.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound [stenutz.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Cycloguanil - Wikipedia [en.wikipedia.org]

- 5. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. GSRS [precision.fda.gov]

- 8. 2,4-Diamino-6-phenyl-1,3,5-triazine 97 91-76-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The s-triazine core is a well-established pharmacophore, and strategic substitutions, such as the 4-chlorophenyl group, can modulate the compound's biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, physical characteristics, and spectroscopic profile. The guide also outlines experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

This compound is a substituted triazine with the following key identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 4514-53-8[2]

-

Chemical Formula: C₉H₈ClN₅[2]

-

Molecular Weight: 221.65 g/mol [2]

-

Synonyms: 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine, 4'-Chlorobenzoguanamine[1]

The molecular structure consists of a central 1,3,5-triazine ring substituted with two amino groups at the 2 and 4 positions and a 4-chlorophenyl group at the 6 position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Physical State | Crystalline solid | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 248-254 °C | [1] |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (predicted) | 1.3564 |

2.1. Solubility

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Caption: Workflow for equilibrium solubility determination.

2.2. Dissociation Constant (pKa)

The pKa value(s) of a compound are crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The two amino groups on the triazine ring are expected to be the primary basic centers.

2.3. Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. A predicted LogP value of 1.3564 suggests that this compound has a moderate degree of lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring and the protons of the amino groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of a 1,4-disubstituted benzene ring. The amino protons would likely appear as a broad singlet, and their chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the triazine ring and the chlorophenyl group. The chemical shifts of the triazine carbons are expected to be in the downfield region characteristic of heterocyclic aromatic systems. One article provided 13C NMR data for a derivative, 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, which showed signals for the triazine carbons (C2, C4, C6) at approximately 169.20, 164.45, and 167.08 ppm, respectively, in DMSO.[3]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For a related compound, 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, characteristic IR peaks were observed at 3317.56 cm⁻¹ (N-H stretching), 1658.78 cm⁻¹ (C=N stretching of the aromatic ring), and 802.39 cm⁻¹ (C-H bending of the aromatic ring).[3]

3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, the protonated molecule [M+H]⁺ was observed at m/z 344.8 using UPLC ESI/MS.[3] The mass spectrum of the title compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of a chlorine atom.

Synthesis and Potential Applications

The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through various methods, often involving the reaction of biguanide derivatives with esters or the cyclotrimerization of nitriles.[3][4] Microwave-assisted synthesis has been shown to be an efficient method for preparing libraries of such compounds.[5]

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] The presence of the 4-chlorophenyl group can enhance lipophilicity and modulate the electronic properties of the triazine core, potentially influencing its interaction with biological targets.[1] This compound serves as a valuable intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical applications.[1]

Conclusion

This technical guide has summarized the key physicochemical properties of this compound based on available literature. While fundamental identifiers and some physical properties are established, a comprehensive experimental characterization of its solubility, pKa, and detailed spectroscopic data is still warranted to fully support its potential in drug discovery and development. The provided experimental protocols offer a framework for obtaining this critical information.

References

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS Number 4514-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its core chemical attributes, a probable synthesis pathway, and its established role as a scaffold for potent dihydrofolate reductase (DHFR) inhibitors. While direct quantitative inhibitory data for this specific compound is not extensively published, this guide synthesizes information from closely related analogs to provide a robust understanding of its mechanism of action and therapeutic potential. Detailed experimental protocols for the evaluation of its biological activity are also presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Diaminotriazine Scaffold

The 1,3,5-triazine ring system, particularly when substituted with diamino groups, represents a privileged scaffold in drug discovery. This structural motif is a cornerstone in the development of various therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The compound this compound (CAS 4514-53-8) embodies this potential, with its structural features suggesting a mechanism of action centered on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular biosynthesis.[4][5] This guide will explore the chemical and biological facets of this compound, providing a technical framework for its synthesis and evaluation.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4514-53-8 | N/A |

| Molecular Formula | C₉H₈ClN₅ | N/A |

| Molecular Weight | 221.65 g/mol | N/A |

| Appearance | Off-white amorphous powder | N/A |

| Melting Point | 248-254 °C | N/A |

| Purity | ≥ 98% (HPLC) | N/A |

Synthesis Pathway: A Representative Protocol

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines is well-documented, with several methodologies available. A common and effective approach involves the condensation of an aryl nitrile with dicyandiamide.[6] Microwave-assisted synthesis has emerged as a green and efficient alternative, significantly reducing reaction times.[7]

Below is a representative step-by-step protocol for the synthesis of this compound based on established methods for analogous compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

-

Reagent Preparation: In a microwave-safe reaction vessel, combine 4-chlorobenzonitrile (1 equivalent) and dicyandiamide (1.2 equivalents).

-

Solvent Addition: Add a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to the reaction mixture to ensure efficient absorption of microwave energy.[6]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a predetermined time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific microwave system being used.[7]

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and subsequently purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for many 2,4-diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and pathogenic microbes.[8]

Caption: Inhibition of the Dihydrofolate Reductase Pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays can be employed. The following section details a robust protocol for determining its inhibitory effect on DHFR.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test Compound: this compound

-

Positive Control: Methotrexate

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Workflow:

Caption: Experimental workflow for the DHFR inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control (methotrexate) in the assay buffer.

-

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice.

-

Dilute the DHFR enzyme to the desired concentration in the assay buffer. Keep on ice.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the test compound dilutions to the respective wells.

-

Add the positive control dilutions to their designated wells.

-

Include wells with buffer and enzyme only (enzyme control) and wells with buffer only (blank).

-

-

Reaction Initiation and Measurement:

-

Add the NADPH solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over a set period (e.g., 10-15 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Therapeutic Potential and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its likely mechanism as a DHFR inhibitor positions it as a candidate for further investigation in several key areas:

-

Oncology: Given the reliance of cancer cells on rapid DNA synthesis, DHFR inhibitors are a well-established class of anticancer agents.[1] Further derivatization of this core structure could lead to compounds with enhanced potency and selectivity for tumor-specific DHFR.

-

Infectious Diseases: DHFR is also a validated target in various pathogens, including bacteria and protozoa.[4] The development of analogs with selective toxicity towards microbial DHFR over the human enzyme is a promising avenue for novel anti-infective agents.

Future research should focus on synthesizing a library of derivatives based on this scaffold to establish a clear structure-activity relationship (SAR). This will enable the rational design of more potent and selective inhibitors. Furthermore, comprehensive preclinical evaluation, including in vivo efficacy and toxicity studies, will be crucial to translate the potential of this compound into tangible therapeutic benefits.

Conclusion

This compound is a molecule with significant potential rooted in its diaminotriazine core, a scaffold renowned for its ability to inhibit dihydrofolate reductase. While direct quantitative biological data for this specific compound is sparse, the wealth of information on analogous structures provides a strong foundation for its further investigation as an anticancer or anti-infective agent. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to explore the therapeutic promise of this and related compounds, contributing to the ongoing quest for novel and effective medicines.

References

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,3,5-Triazine-2,4-diamine, 6-(4-chlorophenyl)-

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the definitive structure elucidation of 1,3,5-triazine-2,4-diamine, 6-(4-chlorophenyl)-, a significant scaffold in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights for the unambiguous characterization of this class of compounds.

Introduction: The Significance of the 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold due to its versatile biological activities, including its use in the development of anticancer and antimalarial agents. The specific analogue, this compound, is of particular interest as a potential pharmacophore and a key intermediate in the synthesis of more complex molecules. Its structural integrity is paramount to its function, making rigorous structure elucidation a critical step in any research and development pipeline. This guide will walk through a multi-faceted analytical approach to ensure the unequivocal confirmation of its chemical structure.

Foundational Evidence: Synthesis as a Predictive Tool

The synthetic pathway employed to create 1,3,5-triazine-2,4-diamine, 6-(4-chlorophenyl)- is the first line of evidence for its proposed structure. A common and efficient method involves the condensation of a biguanide derivative with a suitable ester or the reaction of dicyandiamide with a nitrile.

Synthesis Protocol: A Self-Validating System

A reliable synthesis route involves the base-catalyzed condensation of 4-chlorobenzonitrile with dicyandiamide. This reaction proceeds via a well-established mechanism, providing strong initial evidence for the formation of the target triazine ring.

Experimental Protocol: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave-safe vessel, combine 4-chlorobenzonitrile (1 eq.), dicyandiamide (1.2 eq.), and a catalytic amount of a strong base (e.g., potassium hydroxide) in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (typically 130-150 °C) for a short duration (10-30 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The successful execution of this synthesis, with the isolation of a product with the expected physical properties (e.g., melting point, solubility), provides a strong, albeit presumptive, identification of the compound.

The Analytical Gauntlet: A Multi-Technique Approach to Structure Elucidation

Workflow for Structure Elucidation

Caption: A comprehensive workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~8.2 | Doublet | 2H | H-2' and H-6' (ortho to triazine) | Deshielded by the electron-withdrawing triazine ring. |

| ~7.5 | Doublet | 2H | H-3' and H-5' (meta to triazine) | Shielded relative to ortho protons. |

| ~6.8 | Broad Singlet | 4H | -NH₂ | Protons on nitrogen atoms, often broad due to quadrupole effects and exchange. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~169 | C-6 (attached to chlorophenyl) | Quaternary carbon of the triazine ring. |

| ~167 | C-2 and C-4 (attached to -NH₂) | Equivalent carbons of the triazine ring attached to amino groups. |

| ~136 | C-1' (ipso-carbon) | Quaternary carbon of the phenyl ring attached to the triazine. |

| ~135 | C-4' (para to triazine) | Carbon bearing the chlorine atom. |

| ~129 | C-3' and C-5' | Phenyl carbons meta to the triazine ring. |

| ~128 | C-2' and C-6' | Phenyl carbons ortho to the triazine ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and integration values, supported by ¹³C NMR data.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight and invaluable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₉H₈ClN₅ is 221.0468. The experimentally determined mass should be within a few ppm of this value, confirming the molecular formula.

-

Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern will be characteristic of the this compound structure.

Plausible Fragmentation Pathway:

Caption: A plausible mass fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization for HRMS or electron ionization for fragmentation analysis).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

-

Data Interpretation: Determine the molecular ion peak and its isotopic pattern (characteristic for chlorine). Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Signature

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3100 | N-H stretching | Primary amine (-NH₂) | Confirms the presence of the amino groups. Often appears as a doublet.[1][2] |

| 1680-1640 | N-H bending | Primary amine (-NH₂) | Further evidence for the amino groups.[1] |

| 1600-1400 | C=N and C=C stretching | Triazine and Phenyl rings | Characteristic absorptions for the aromatic ring systems. |

| ~830 | C-H out-of-plane bending | 1,4-disubstituted phenyl | Indicates the para-substitution pattern on the phenyl ring. |

| ~750 | C-Cl stretching | Aryl chloride | Confirms the presence of the chlorine atom. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground sample or analyze the sample as a thin film on a suitable substrate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Spectrum Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups expected for the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system.

Expected UV-Vis Absorption:

-

The conjugated system of the phenyl and triazine rings will result in strong UV absorption.

-

Expect absorption maxima (λmax) in the range of 230-280 nm, corresponding to π → π* transitions.[3][4][5][6]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning from approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystalline state. While obtaining suitable crystals can be challenging, the resulting data is irrefutable.

Expected Crystallographic Parameters (based on analogs):

-

Crystal System: Likely to be monoclinic or orthorhombic.

-

Space Group: Common space groups for such molecules include P2₁/c or C2/c.

-

Key Structural Features: The triazine and phenyl rings are expected to be nearly planar, with a dihedral angle between them. The crystal packing will likely be dominated by hydrogen bonding interactions involving the amino groups and the nitrogen atoms of the triazine rings.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of 1,3,5-triazine-2,4-diamine, 6-(4-chlorophenyl)- is a process of accumulating and correlating evidence from multiple analytical techniques. The synthetic route provides the initial hypothesis, which is then rigorously tested and confirmed by a suite of spectroscopic methods. While NMR and mass spectrometry provide the core structural information, IR and UV-Vis spectroscopy offer valuable confirmation of functional groups and electronic properties. Ultimately, single-crystal X-ray diffraction stands as the gold standard for absolute structure determination. By following the comprehensive approach outlined in this guide, researchers can confidently and unequivocally establish the structure of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectral Analysis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine, a class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry as potential pharmacophores. Accurate structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity and purity of a synthesized compound. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. The methodologies and data interpretation strategies outlined herein are designed to provide a robust framework for the spectral analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms, respectively.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-resolution NMR spectra. The choice of solvent and instrument parameters are crucial for obtaining well-resolved signals.

1. Sample Preparation:

-

Solvent Selection: Due to the potential for low solubility of diaminotriazine derivatives in common deuterated solvents, a solvent system may need to be optimized. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its high polarity. In cases of persistent insolubility, the use of a co-solvent or running the experiment at an elevated temperature might be necessary.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Rationale for Parameter Selection:

-

A 400 MHz spectrometer provides a good balance of resolution and accessibility.

-

The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2.0 seconds is generally sufficient for most protons and carbons in a molecule of this size to return to equilibrium between pulses, ensuring accurate signal integration.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Spectral Data and Interpretation

While experimental data is the gold standard, predicted spectra provide a valuable reference for signal assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on computational algorithms and may vary slightly from experimental values.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet | 2H | H-2', H-6' |

| ~7.4 - 7.6 | Doublet | 2H | H-3', H-5' |

| ~6.5 - 7.0 | Broad Singlet | 4H | -NH₂ |

Interpretation of ¹H NMR Spectrum:

-

The protons on the chlorophenyl ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the triazine ring (H-2', H-6') are likely to be downfield due to the electron-withdrawing nature of the triazine ring.

-

The protons on the amino groups (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167 - 169 | C-2, C-4 |

| ~165 - 167 | C-6 |

| ~135 - 137 | C-4' |

| ~134 - 136 | C-1' |

| ~129 - 131 | C-2', C-6' |

| ~128 - 130 | C-3', C-5' |

Interpretation of ¹³C NMR Spectrum:

-

The carbon atoms of the triazine ring (C-2, C-4, C-6) are expected to be significantly downfield due to the presence of multiple electronegative nitrogen atoms.

-

The carbons of the chlorophenyl ring will appear in the aromatic region, with their specific chemical shifts influenced by the chlorine substituent and the triazine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is essential for confirming the molecular weight and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

The following protocol is a general guideline for acquiring mass spectra using electrospray ionization (ESI), a soft ionization technique suitable for this type of molecule.

1. Sample Preparation:

-

Solvent Selection: A solvent system that is compatible with ESI-MS is required. A mixture of methanol or acetonitrile with water is common.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid can aid in protonation.

-

2. Mass Spectrometer Parameters (ESI-MS):

| Parameter | Setting |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | 50 - 500 m/z |

Rationale for Parameter Selection:

-

Positive ionization mode is chosen as the amino groups on the triazine ring can be readily protonated.

-

The voltages and temperatures are optimized to achieve efficient ionization and desolvation without causing excessive in-source fragmentation.

Workflow for Mass Spectrometry Analysis

The Biological Activity of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of 1,3,5-Triazines in Medicinal Chemistry

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among these, 2,4-diamino-1,3,5-triazine derivatives have garnered significant attention for their potent and varied therapeutic activities. This technical guide focuses on a specific, yet highly significant, member of this class: 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine. We will delve into its core biological activity, mechanism of action, and the experimental methodologies crucial for its evaluation. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential and the practical knowledge to investigate it further.

The strategic incorporation of a 4-chlorophenyl group at the C6 position of the 2,4-diaminotriazine core enhances the lipophilicity and electronic profile of the molecule. This substitution is critical for its interaction with biological targets, a principle that has been explored in the development of various therapeutic agents.[1]

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary and most well-established biological activity of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine and its structural analogs is the inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[3][4]

By inhibiting DHFR, 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine disrupts the folate metabolic pathway, leading to a depletion of intracellular THF. This, in turn, stalls DNA synthesis and cell proliferation, ultimately triggering cell death. This mechanism is the cornerstone of its potential as both an anticancer and antimicrobial agent.[3][5]

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in cellular metabolism and the inhibitory action of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine.

Caption: DHFR inhibition by 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine disrupts DNA synthesis.

Biological Activities and Therapeutic Potential

The inhibition of DHFR imparts 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine with a spectrum of biological activities, primarily in the realms of oncology and microbiology.

Anticancer Activity

Rapidly proliferating cancer cells have a high demand for nucleotides for DNA replication. This makes them particularly vulnerable to agents that disrupt nucleotide synthesis. By inhibiting DHFR, 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine can selectively target and induce apoptosis in cancer cells.

Numerous studies have demonstrated the anticancer potential of 2,4-diamino-1,3,5-triazine derivatives against a variety of human tumor cell lines.[6][7][8][9] For instance, derivatives with different substitutions on the triazine ring have shown potent cytotoxic activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (C26), and melanoma (MALME-3M) cell lines.[1][6][9]

Table 1: Reported In Vitro Anticancer Activity of Selected 2,4-Diamino-1,3,5-Triazine Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various | IC50 | 0.45 µM - 1.66 µM | [7] |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (Melanoma) | GI50 | 3.3 x 10⁻⁸ M | [6] |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | IC50 | 6.25 µM | [9] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | IC50 | 8.18 µM | [9] |

| Symmetrical chlorophenylamino-s-triazine 4c | C26 (Colon) | IC50 | 1.71 µM | [1] |

Antimicrobial Activity

Similar to cancer cells, bacteria and other pathogenic microbes require a functional folate pathway for their growth and replication. The differences between microbial and human DHFR enzymes can be exploited to develop selective antimicrobial agents.[5] Triazine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[10][11][12]

For example, various 2,4,6-trisubstituted-1,3,5-triazines have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the range of 6.25-25 µg/mL.[10]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine, a series of well-defined in vitro assays are essential. The following protocols provide a standardized approach for evaluating its anticancer and DHFR inhibitory activities.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]

-

2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain a range of desired concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[13]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Experimental Workflow for In Vitro Anticancer Assay

Caption: Workflow for determining the IC50 of an anticancer compound using the MTT assay.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of the test compound on purified DHFR enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[4][5]

Materials:

-

Purified human DHFR enzyme

-

DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)[5]

-

Dihydrofolic acid (DHF) substrate

-

NADPH

-

2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine (test compound)

-

Methotrexate (positive control inhibitor)[5]

-

UV/Vis spectrophotometer with kinetic measurement capabilities

-

96-well UV-transparent microplate

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare the reaction mixtures. For each reaction, include:

-

DHFR assay buffer

-

A fixed concentration of DHFR enzyme

-

A fixed concentration of NADPH

-

Varying concentrations of the test compound (or methotrexate for the positive control, and buffer for the no-inhibitor control).

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding a fixed concentration of the DHF substrate to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).[5]

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor. Determine the IC50 value of the inhibitor by plotting the percentage of DHFR activity against the log of the inhibitor concentration.

DHFR Inhibition Assay Workflow

Caption: Workflow for the spectrophotometric determination of DHFR inhibition.

Conclusion and Future Directions

2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine stands as a compound of significant interest due to its well-defined mechanism of action as a DHFR inhibitor. This positions it as a promising candidate for further investigation in the development of novel anticancer and antimicrobial therapies. The experimental protocols detailed in this guide provide a robust framework for its biological evaluation.

Future research should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this triazine scaffold. Furthermore, in vivo studies in relevant animal models are a critical next step to assess the compound's pharmacokinetic properties, efficacy, and safety profile. The continued exploration of 2,4-diamino-1,3,5-triazine derivatives holds the potential to yield new and effective therapeutic agents to address unmet medical needs.

References

- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. remedypublications.com [remedypublications.com]

- 12. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Mechanism of action of diamino-s-triazine compounds

An In-Depth Technical Guide to the Mechanism of Action of Diamino-s-Triazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The symmetrical triazine (s-triazine) core, a six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Among its derivatives, diamino-s-triazines have emerged as a versatile class of compounds with a wide spectrum of biological activities, including potent anticancer, antimalarial, and antibacterial properties.[1][2][3][4] This guide provides a comprehensive exploration of the predominant mechanism of action for this compound class: the inhibition of dihydrofolate reductase (DHFR). We will dissect the molecular interactions, the downstream cellular consequences, and the key structure-activity relationships that govern their efficacy and selectivity. Furthermore, this document details the essential, field-proven experimental protocols required to rigorously investigate and validate this mechanism, offering researchers a self-validating framework for their drug development programs.

The Central Target: Dihydrofolate Reductase (DHFR)

The most well-documented and primary mechanism of action for the majority of biologically active diamino-s-triazine compounds is the potent inhibition of dihydrofolate reductase (DHFR).[2][5][6][7]

The Critical Role of DHFR in Cellular Metabolism

DHFR is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[5][8][9] THF and its derivatives are not merely metabolites; they are critical cofactors that donate one-carbon units for the de novo synthesis of essential biomolecules, including:

-

Purines (Adenine and Guanine): Foundational components of DNA and RNA.

-

Thymidylate (Thymine): A pyrimidine nucleotide unique to DNA.

-

Amino Acids: Such as serine and methionine.

By controlling the cellular pool of THF, DHFR acts as a critical gatekeeper for DNA synthesis, repair, and cellular replication.[5][8] This makes it an "Achilles' heel" for rapidly proliferating cells, such as cancer cells and pathogenic microorganisms, rendering it an outstanding therapeutic target.

Mechanism of Inhibition: Competitive Binding

Diamino-s-triazine compounds function as classical competitive inhibitors of DHFR. Their structural similarity to the natural substrate, DHF, allows them to bind with high affinity to the enzyme's active site.[8] This binding event physically occludes DHF, preventing its reduction to THF and effectively shutting down the folate metabolic pathway. The potency of this inhibition is a key determinant of the compound's biological activity.

Caption: Competitive inhibition of DHFR by a diamino-s-triazine compound.

Cellular Ramifications of DHFR Inhibition

The blockade of DHFR initiates a cascade of downstream events that culminate in cytostasis and cytotoxicity.

-

THF Pool Depletion: The immediate consequence of DHFR inhibition is a drastic reduction in the intracellular concentration of THF.

-

Impaired Nucleotide Synthesis: Without sufficient THF-derived cofactors, the de novo synthesis of purines and, crucially, thymidylate, comes to a halt.[8][10] Cells are starved of the necessary building blocks for DNA replication.

-

Cell Cycle Arrest and Apoptosis: The inability to synthesize DNA triggers cell cycle checkpoints, leading to arrest, typically in the S phase.[11] Prolonged arrest and genomic stress ultimately induce programmed cell death (apoptosis). This effect is most pronounced in rapidly dividing cells, which provides a therapeutic window for targeting cancer and infectious agents over host cells.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of antimalarial activity of new derivatives of 2,4,6-s-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of dihydrofolate reductase. 3. 4.6-Diamino-1,2-dihydro-2,2-dimethyl-1-(2-substituted-phenyl)-s-triazine inhibition of bovine liver and mouse tumor enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]

InChI key for 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine and its International Chemical Identifier (InChI) Key

Executive Summary: This guide provides a comprehensive technical overview of this compound, a significant compound in medicinal chemistry and drug development. We delve into its fundamental identifiers, including its structure and the critical InChIKey, which ensures its unambiguous digital representation. The narrative, framed from the perspective of a Senior Application Scientist, explores the causality behind its synthesis, purification, and analytical characterization. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, this guide elucidates the compound's biological significance, primarily its role as an antifolate agent and its mechanism of action as a potential Dihydrofolate Reductase (DHFR) inhibitor, a pathway of immense interest in antimalarial and anticancer research.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory purposes. While traditional naming conventions can be ambiguous, the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a standardized, machine-readable format for molecular structures.

The Standard InChIKey for this compound is ZHMAVICRSKFCFD-UHFFFAOYSA-N . This identifier is derived from its InChI string: InChI=1S/C9H8ClN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15). The key serves as a unique digital fingerprint, facilitating database searches and linking disparate data sources with absolute certainty.

The compound is a derivative of 1,3,5-triazine and is recognized for its utility as a scaffold in the development of new drugs and as an intermediate in the synthesis of agrochemicals.[1] Its structural and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| InChIKey | ZHMAVICRSKFCFD-UHFFFAOYSA-N | |

| CAS Number | 4514-53-8 | [1][2] |

| PubChem CID | 20612 | [1][3] |

| Molecular Formula | C9H8ClN5 | [1][3][4] |

| Molecular Weight | 221.65 g/mol | [1] |

| Appearance | Off-white amorphous powder / solid | [1] |

| Melting Point | 248-254 °C | [1] |

| Purity | ≥ 97-98% (typically by HPLC) | [4] |

Synthesis and Purification

The synthesis of 2,4-diamino-1,3,5-triazine derivatives is a well-established field in organic chemistry. These compounds are often prepared through the condensation of biguanides with esters or via multi-component reactions involving cyanoguanidine.[5][6][7] The choice of synthetic route is dictated by the availability of starting materials, desired scale, and purity requirements. A common and effective laboratory-scale synthesis involves the reaction of a substituted biguanide hydrochloride with a suitable benzoate ester in the presence of a base like sodium methanolate.[5]

This approach is favored for its directness and relatively high yields. The biguanide intermediate itself can be synthesized from the corresponding aniline derivative and dicyandiamide.[8]

Experimental Protocol: Synthesis

This protocol describes a representative synthesis adapted from methodologies for similar 2,4-diamino-1,3,5-triazine derivatives.[5]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-chlorophenylbiguanide hydrochloride (1.0 eq) in anhydrous methanol.

-

Base Addition: To the stirred suspension, add a solution of sodium methanolate in methanol (e.g., 5.4 M, ~10 eq) dropwise at room temperature. The causality here is the deprotonation of the biguanide hydrochloride to its free base form, which is the reactive nucleophile required for the subsequent cyclization.

-

Ester Addition: Add methyl 4-chlorobenzoate (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and cyclization reaction to form the stable triazine ring.

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

-

Isolation: Filter the solid precipitate and wash it sequentially with water and dichloromethane (DCM) to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting solid under vacuum to yield the final product, this compound.

Analytical Characterization

A self-validating protocol for compound verification relies on orthogonal analytical techniques to confirm both structure and purity. For this compound, a combination of chromatography and spectroscopy is essential.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Formic Acid). For example, start at 10% Acetonitrile and ramp to 90% over 15 minutes. The acid is added to improve peak shape by ensuring the amino groups are protonated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is typically required for research applications.[4]

Protocol 2: Structural Elucidation by Spectroscopy

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The expected protonated molecule [M+H]⁺ for C9H8ClN5 would have a mass-to-charge ratio (m/z) of approximately 222.65, showing a characteristic isotopic pattern for the presence of one chlorine atom.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. In a solvent like DMSO-d₆, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the chlorophenyl ring and broad signals for the amino (-NH₂) protons. The ¹³C NMR would show distinct signals for the aromatic carbons and the three unique carbons of the triazine ring.[5]

Biological Significance and Mechanism of Action

The biological relevance of this compound stems from its structural similarity to cycloguanil , the active metabolite of the antimalarial drug proguanil.[8][9][10] Cycloguanil is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR).[9][11][12]

DHFR is a critical enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (like thymidylate) and certain amino acids.[12] Rapidly proliferating cells, such as malaria parasites (Plasmodium) within a host or cancer cells, have a high demand for nucleotide synthesis and are thus highly sensitive to the inhibition of this pathway.[12][13]

Antifolate drugs like cycloguanil and methotrexate act as competitive inhibitors of DHFR, binding to the enzyme's active site and blocking the conversion of DHF to THF.[12] This leads to a depletion of the THF pool, which in turn halts DNA synthesis and repair, ultimately causing cell death. This compound, as a close structural analog, is investigated for similar inhibitory activity and serves as a valuable scaffold for designing novel DHFR inhibitors in the fight against malaria, other parasitic diseases, and cancer.[1][14][15]

Conclusion

This compound, uniquely identified by its InChIKey ZHMAVICRSKFCFD-UHFFFAOYSA-N , is more than a sequence of atoms. It is a molecule of significant scientific interest, grounded in the history of antimalarial drug discovery and poised for future applications in medicinal chemistry. This guide has detailed the critical technical aspects of the compound, from its unambiguous identification and synthesis to its rigorous analytical validation and profound biological role. For researchers and drug development professionals, understanding these core principles is essential for leveraging the potential of this and related triazine scaffolds in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. appretech.com [appretech.com]

- 3. This compound | C9H8ClN5 | CID 20612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. ijpras.com [ijpras.com]

- 6. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. Cycloguanil - Wikipedia [en.wikipedia.org]

- 9. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cycloguanil | 516-21-2 [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 14. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 15. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. Within this esteemed class of compounds, 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine emerges as a molecule of significant interest. Its structural framework serves as a key building block in the design of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, detailed synthetic and analytical methodologies, and a discussion of its established and potential applications in drug discovery, grounded in the latest scientific research. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind experimental choices, empowering researchers to leverage this valuable molecule in their own development programs.

Core Molecular Profile

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a central triazine ring substituted with a 4-chlorophenyl group and two amino groups. This specific arrangement of functional groups is pivotal to its chemical properties and biological activity.

The molecular structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These characteristics are fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN₅ | [1][2] |

| Molecular Weight | 221.65 g/mol | [1][2] |

| CAS Number | 4514-53-8 | [2] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 248-254 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| IUPAC Name | This compound |

Synonyms: 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine, 4'-chlorobenzoguanamine.

Synthesis and Characterization

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines has been significantly advanced through the adoption of green chemistry principles, with microwave-assisted synthesis being a prominent and efficient method.[3] This approach offers reduced reaction times, lower energy consumption, and often cleaner reaction profiles compared to conventional heating methods.[4][5]

Recommended Synthetic Protocol: Microwave-Assisted Synthesis

This protocol is based on the well-established reaction of an arylnitrile with dicyandiamide, a method noted for its efficiency and atom economy.[4][5]

Caption: Workflow for the microwave-assisted synthesis of the title compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe reaction vessel, combine 4-chlorobenzonitrile (1.0 eq), dicyandiamide (1.1 eq), and powdered potassium hydroxide (0.2 eq).

-

Solvent Addition: Add a minimal amount of a high-boiling point, microwave-absorbent solvent such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) or DMSO to ensure efficient and uniform heating.[4][5]

-

Microwave Irradiation: Seal the vessel and place it in a computer-controlled microwave reactor. Irradiate the mixture at a set temperature of 130°C for an optimized period, typically between 10 to 20 minutes.[5] The reaction progress can be monitored by thin-layer chromatography.

-

Product Precipitation and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add water to the reaction mixture to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol to remove residual ionic liquid and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as an off-white powder.

Rationale for Method Selection: The choice of microwave-assisted synthesis is justified by its significant advantages in terms of reaction speed and yield.[5] The use of an ionic liquid as the reaction medium is not only effective for microwave energy absorption but also serves as an environmentally benign solvent.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating triazine compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Purity Assessment: Purity is determined by the area percentage of the main peak. A purity of ≥ 98% is generally considered acceptable for research purposes.[1]

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the amino protons and the protons of the 4-chlorophenyl group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the triazine ring carbons and the carbons of the 4-chlorophenyl group.

-

Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight of the compound. The fragmentation pattern can also provide structural information. The molecular ion peak [M]+ would be expected at m/z 221, with a characteristic isotopic pattern for the presence of a chlorine atom [M+2]+.

Application in Drug Discovery and Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[6][7]

Anticancer Potential

The primary therapeutic interest in this compound and its derivatives lies in their potential as anticancer agents.[6][7] The diamino-s-triazine core has been identified as a key pharmacophore in the development of inhibitors for various protein kinases that are often dysregulated in cancer.

Caption: Proposed mechanism of anticancer activity for 1,3,5-triazine derivatives.

Numerous studies have demonstrated the potent antiproliferative activity of 6,N²-diaryl-1,3,5-triazine-2,4-diamines against various cancer cell lines.[6][8][9] For instance, derivatives of this core structure have shown significant activity against breast cancer cell lines, including the triple-negative MDA-MB-231 line.[6][8]

Illustrative Antiproliferative Activity of a Related Compound:

While specific IC₅₀ values for the parent compound are not widely reported, a closely related derivative, N²-(2-Chlorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine , has been evaluated for its antiproliferative effects.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 |

| SKBR-3 | Breast Cancer | >20 |

| MCF-7 | Breast Cancer | >20 |